3-(3,5-Dimethoxyphenyl)-1-propene
Description
3-(3,5-Dimethoxyphenyl)-1-propene is an aromatic organic compound characterized by a phenyl ring substituted with two methoxy (-OCH₃) groups at the 3 and 5 positions and a propenyl (-CH₂CH=CH₂) group at the 1 position. The methoxy groups are electron-donating, enhancing the electron density of the aromatic ring, which may influence its reactivity in electrophilic substitution reactions. This compound likely serves as a precursor in synthetic chemistry, particularly in the development of pharmaceuticals or agrochemicals where electron-rich aromatic systems are critical.
Properties
IUPAC Name |
1,3-dimethoxy-5-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCNNBWHOVQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335374 | |
| Record name | 1-Allyl-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-89-4 | |
| Record name | 1-Allyl-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-1-propene typically involves the use of 3,5-dimethoxybenzaldehyde as a starting material. One common method is the Wittig reaction, where 3,5-dimethoxybenzaldehyde reacts with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-1-propene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4
Reduction: H2/Pd-C
Substitution: Br2, HNO3
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Saturated derivatives
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-1-propene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1-propene involves its interaction with cellular components to induce specific biological effects. For instance, in cancer cells, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis. This process involves the modulation of genes related to glutathione metabolism, such as CHAC1, GCLC, and G6PD . The compound’s ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Electron Density : The dimethoxy groups in the target compound create a more electron-rich aromatic system compared to the dimethyl-hydroxyl analog in , which has a weaker electron-donating hydroxyl (-OH) group.
- Polarity: The trifluoropropanol derivative () is significantly more polar due to the -OH and fluorine atoms, likely improving solubility in polar solvents.
- Acidity : The hydroxyl group in 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene confers higher acidity (pKa ~10) compared to the methoxy-substituted target compound (pKa of methoxy groups ~15–20).
Spectroscopic and Analytical Data
While specific spectral data for the target compound is unavailable, inferences can be made:
- NMR : The dimethoxy groups would produce distinct singlet peaks near δ 3.8 ppm (protons) and δ 55–60 ppm (carbon). The propenyl group would show characteristic alkene signals (δ 5–6 ppm for protons, δ 115–135 ppm for carbons).
- MS : The molecular ion peak (m/z ≈ 178) would align with its molecular weight. Fragmentation patterns would differ from the fluorinated analog (m/z 250) due to fluorine’s mass effects.
Biological Activity
3-(3,5-Dimethoxyphenyl)-1-propene, also known as DPP23, is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article reviews its mechanism of action, biochemical properties, and cellular effects based on diverse sources.
Primary Target
The primary target of DPP23 is the generation of reactive oxygen species (ROS) in cancer cells. This process is crucial as ROS are known to induce oxidative stress, leading to apoptosis (programmed cell death) in malignant cells.
Mode of Action
DPP23 exerts its antitumor effects through ROS-mediated pathways. The compound alters gene expression related to oxidative stress and apoptosis, effectively leading to selective cancer cell death while sparing normal cells.
Interaction with Enzymes
DPP23 interacts with various enzymes, notably cytochrome P450. This interaction can modulate enzyme activity, influencing metabolic pathways that are critical for drug metabolism and detoxification processes.
Cellular Effects
In laboratory studies, DPP23 has been shown to induce ROS generation in cancer cells, resulting in significant apoptotic effects. The stability and degradation of the compound can also impact its long-term efficacy in inducing apoptosis.
Case Studies and Experimental Data
-
Dosage Effects in Animal Models
Research indicates that the effects of DPP23 vary significantly with dosage. Lower doses may selectively induce apoptosis in cancer cells, while higher doses can lead to oxidative damage in healthy tissues. -
Temporal Effects
Studies demonstrate that prolonged exposure to DPP23 enhances ROS production and apoptosis over time. This suggests a potential for sustained therapeutic effects against tumors when administered appropriately. -
Metabolic Pathways
DPP23 is involved in multiple metabolic pathways related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferase, which plays a role in the detoxification of reactive intermediates .
Summary of Biological Activities
The following table summarizes the key biological activities associated with DPP23:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Induces apoptosis through ROS generation in cancer cells |
| Enzyme Interaction | Modulates cytochrome P450 activity affecting metabolism |
| Oxidative Stress Induction | Increases ROS levels leading to cellular damage |
| Dose-Dependent Effects | Varies from beneficial (low doses) to toxic (high doses) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
